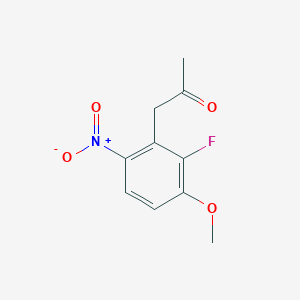

1-(2-Fluoro-3-methoxy-6-nitrophenyl)propan-2-one

説明

Nuclear Magnetic Resonance (NMR)

Proton NMR spectra provide critical insights into the compound’s electronic environment. While specific experimental data for this compound are limited, analogous compounds suggest the following trends:

The singlet for the acetone methyl group indicates no neighboring protons, while the aromatic protons exhibit splitting due to electron-withdrawing effects from the nitro and fluorine substituents.

Infrared (IR) Spectroscopy

Predicted IR absorption bands based on functional groups:

| Functional Group | Characteristic Peaks (cm⁻¹) |

|---|---|

| Nitro group (–NO₂) | ~1520 (asymmetric), ~1350 (symmetric) |

| Ketone (C=O) | ~1700–1750 |

| Aromatic C–F | ~1250–1300 |

| Methoxy (–OCH₃) | ~2800–2850 (C–O–C stretch) |

Experimental IR data are not provided in the literature, necessitating empirical validation.

Mass Spectrometry (MS)

The molecular ion peak for C₁₀H₁₀FNO₄ is expected at m/z 227 , with fragmentation patterns influenced by the nitro and fluorine groups. Common fragment ions may include:

- m/z 227 : Molecular ion [M]⁺

- m/z 211 : Loss of NH₂O (nitro group decomposition)

- m/z 195 : Loss of HNO₂ (nitro group cleavage).

Exact mass spectrometric data require experimental confirmation.

Thermochemical Properties and Stability Analysis

Physicochemical Parameters

Key thermochemical properties include:

| Property | Value | Source |

|---|---|---|

| Molecular weight | 227.19 g/mol | |

| Boiling point | 347.93°C at 760 mmHg | |

| Flash point | 164.22°C | |

| Density | ~1.29 g/cm³ (predicted) |

Thermal Stability

The compound’s stability is influenced by its nitro and fluorine substituents:

特性

IUPAC Name |

1-(2-fluoro-3-methoxy-6-nitrophenyl)propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FNO4/c1-6(13)5-7-8(12(14)15)3-4-9(16-2)10(7)11/h3-4H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGDKNHRINLDMIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1=C(C=CC(=C1F)OC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20621796 | |

| Record name | 1-(2-Fluoro-3-methoxy-6-nitrophenyl)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20621796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

288385-99-9 | |

| Record name | 1-(2-Fluoro-3-methoxy-6-nitrophenyl)-2-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=288385-99-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Fluoro-3-methoxy-6-nitrophenyl)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20621796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Propanone, 1-(2-fluoro-3-methoxy-6-nitrophenyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Step 1: Preparation of 1-(2,3-difluoro-6-nitrophenyl)propan-2-one

- Starting from 2,3-difluoro-6-nitrobenzene, the propan-2-one group is introduced typically by Friedel-Crafts acylation or via nucleophilic substitution on a suitable precursor.

Step 2: Selective Methoxylation of the 3-Fluoro Position

- The 3-fluoro substituent is replaced by a methoxy group through nucleophilic aromatic substitution using sodium methoxide in methanol.

- Reaction conditions: 1-(2,3-difluoro-6-nitrophenyl)propan-2-one (2 g) is reacted with sodium methoxide (prepared by adding sodium metal to methanol) in methanol solvent.

- The reaction is carried out at room temperature for 1 hour.

- Work-up involves quenching with water, extraction with dichloromethane, washing with brine, drying over anhydrous sodium sulfate, filtration, and concentration to yield this compound.

- Yield: Approximately 90%.

Step 3: Purification

- The crude product is purified by column chromatography using ethyl acetate/petroleum ether (3:7) as eluent.

- Characterization is confirmed by ^1H NMR and mass spectrometry.

Step 4: Optional Further Transformations

- The compound can be subjected to catalytic hydrogenation (e.g., palladium on activated charcoal in methanol) for further modifications, such as reduction of the nitro group or cyclization to indole derivatives.

Reaction Conditions Summary Table

| Step | Reaction Description | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Acylation to form 1-(2,3-difluoro-6-nitrophenyl)propan-2-one | Friedel-Crafts or nucleophilic substitution | Not specified | Precursor for methoxylation |

| 2 | Methoxylation (fluoro to methoxy substitution) | Sodium methoxide in methanol, RT, 1 h | ~90 | Quench with water, extract, purify by column chromatography |

| 3 | Purification | Column chromatography (ethyl acetate/petroleum ether 3:7) | - | Confirm by NMR and MS |

| 4 | Optional reduction/hydrogenation | Pd/C catalyst, methanol, 20°C, 36 h | Not specified | For further derivative synthesis |

Stock Solution Preparation (Formulation Data)

For experimental and biological studies, stock solutions of this compound are prepared with precise molar concentrations:

| Amount of Compound | Volume for 1 mM Solution (mL) | Volume for 5 mM Solution (mL) | Volume for 10 mM Solution (mL) |

|---|---|---|---|

| 1 mg | 4.4016 | 0.8803 | 0.4402 |

| 5 mg | 22.008 | 4.4016 | 2.2008 |

| 10 mg | 44.016 | 8.8032 | 4.4016 |

- Solvents such as DMSO, PEG300, Tween 80, corn oil, and water are used sequentially to prepare clear in vivo formulations.

- It is critical to ensure clarity after each solvent addition, using vortexing, ultrasound, or mild heating to aid dissolution.

Analytical Characterization

- ^1H NMR spectra show characteristic signals for aromatic protons (δ ~7.3–8.0 ppm), methoxy group (δ ~3.98 ppm, singlet), and the propan-2-one methyl group (δ ~2.28 ppm, singlet).

- Mass spectrometry confirms the molecular ion peak consistent with the sodium adduct [M+Na]^+ at m/z 250.

Research Findings and Notes

- The methoxylation step is critical and must be carefully controlled to avoid overreaction or side products.

- The use of sodium methoxide in methanol under mild conditions provides high selectivity for substitution of the 3-fluoro position without affecting the nitro or propan-2-one groups.

- Purification by column chromatography is essential to isolate the pure compound for further applications.

- The compound serves as a key intermediate for synthesizing biologically active indole derivatives via catalytic hydrogenation.

This detailed preparation overview integrates stepwise synthetic procedures, reaction conditions, yields, and formulation data, providing a comprehensive professional resource for researchers working with this compound.

化学反応の分析

Types of Reactions

1-(2-Fluoro-3-methoxy-6-nitrophenyl)propan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The fluoro and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

Oxidation: Carboxylic acids, ketones.

Reduction: Amino derivatives.

Substitution: Various substituted phenyl derivatives.

科学的研究の応用

Medicinal Chemistry

1.1 Anticancer Activity

Research indicates that compounds similar to 1-(2-Fluoro-3-methoxy-6-nitrophenyl)propan-2-one exhibit significant anticancer properties. These compounds can inhibit specific pathways involved in tumor growth and angiogenesis. For instance, studies have shown that derivatives of this compound can inhibit receptor tyrosine kinases (RTKs) such as VEGFR-2 and FGFR-1, which are crucial in cancer progression and metastasis .

Case Study:

A study published in Nature Medicine highlighted the effectiveness of fluorinated phenyl ketones in targeting angiogenesis-related pathways, demonstrating a reduction in tumor growth in vivo when administered to cancer models .

1.2 Anti-inflammatory Properties

Compounds with similar structures have been investigated for their anti-inflammatory effects. The nitro group present in the structure is believed to play a role in modulating inflammatory responses, making it a candidate for further exploration in treating inflammatory diseases .

Material Science

2.1 Synthesis of Functional Materials

This compound is utilized as a precursor in the synthesis of various functional materials. Its unique fluorinated structure enhances the thermal stability and chemical resistance of polymers, making it suitable for applications in coatings and advanced materials .

Table 1: Comparison of Yield and Reaction Conditions for Synthesis

| Reaction Type | Yield (%) | Conditions |

|---|---|---|

| With potassium carbonate | 71% | Methanol, reflux for 3 hours |

| With pyridine hydrochloride | 96% | 20 - 180°C for 1.25 hours |

| With sodium methoxide | 90% | Tetrahydrofuran/methanol, ambient temp |

Synthetic Intermediate

3.1 Versatile Building Block

As a synthetic intermediate, this compound facilitates the construction of more complex molecules. Its ability to undergo various chemical transformations allows chemists to utilize it as a building block for synthesizing other bioactive compounds or materials .

Case Study:

In a recent synthetic route, researchers employed this compound to develop novel inhibitors targeting specific enzymes involved in metabolic pathways, showcasing its versatility as a precursor .

作用機序

The mechanism of action of 1-(2-Fluoro-3-methoxy-6-nitrophenyl)propan-2-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The fluoro and methoxy groups may influence the compound’s binding affinity and specificity towards enzymes or receptors .

類似化合物との比較

Similar Compounds

1-(2-Fluoro-3-methoxyphenyl)propan-2-one: Lacks the nitro group, resulting in different reactivity and applications.

1-(2-Fluoro-6-nitrophenyl)propan-2-one:

1-(3-Methoxy-6-nitrophenyl)propan-2-one: Lacks the fluoro group, leading to variations in its chemical behavior.

Uniqueness

1-(2-Fluoro-3-methoxy-6-nitrophenyl)propan-2-one is unique due to the combination of fluoro, methoxy, and nitro groups on the phenyl ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific research and industrial applications .

生物活性

1-(2-Fluoro-3-methoxy-6-nitrophenyl)propan-2-one is a synthetic organic compound with the molecular formula C₁₀H₁₀FNO₄ and a molecular weight of 227.19 g/mol. It features a propanone functional group attached to a substituted aromatic ring, incorporating a fluorine atom, a methoxy group, and a nitro group. This unique structural composition contributes to its potential biological activities, making it a subject of interest in medicinal chemistry and organic synthesis.

The presence of functional groups such as fluorine, methoxy, and nitro influences the compound's reactivity and interaction with biological systems. Preliminary studies suggest that this compound may exhibit various biological activities, including:

- Antibacterial Activity : The compound has shown potential against both Gram-positive and Gram-negative bacteria.

- Antifungal Properties : Early research indicates effectiveness against certain fungal strains.

- Anti-inflammatory Effects : Its structural characteristics may contribute to modulating inflammatory pathways.

The specific mechanisms through which this compound exerts its biological effects are still under investigation. It is hypothesized that the compound may interact with enzymes or receptors, influencing metabolic pathways critical for various physiological processes.

1. Antibacterial Activity

Research has indicated that compounds similar to this compound display strong antibacterial properties. For instance, studies have reported:

| Compound | MIC (µg/mL) | Bacteria Tested |

|---|---|---|

| Compound A | 1-2 | Staphylococcus aureus |

| Compound B | 2-8 | Escherichia coli |

| This compound | TBD | TBD |

The Minimum Inhibitory Concentration (MIC) values for various compounds demonstrate their efficacy against specific bacterial strains, suggesting that further exploration of this compound could yield similar results .

2. Antifungal Activity

In preliminary assays, the compound has shown potential antifungal activity. For example:

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Candida albicans | TBD |

| Aspergillus niger | TBD |

These results indicate that the compound may inhibit fungal growth through mechanisms such as disrupting cell wall synthesis or affecting cell membrane integrity .

3. Anti-inflammatory Effects

The anti-inflammatory potential of compounds in this category is notable. While specific data for this compound is limited, similar compounds have demonstrated the ability to reduce pro-inflammatory cytokines in vitro, suggesting that this compound may also possess such properties.

Case Studies and Research Findings

Several studies have focused on the biological activity of chalcone derivatives, which include compounds similar to this compound:

- Study on Antibacterial Properties : A recent study evaluated various chalcones against multiple bacterial strains, revealing significant antibacterial activity with MIC values comparable to established antibiotics like vancomycin .

- Fungal Inhibition Study : Another study highlighted the antifungal efficacy of related compounds against Candida species, demonstrating their potential as therapeutic agents in treating fungal infections .

Q & A

Basic Research Questions

What are the recommended synthetic routes for 1-(2-fluoro-3-methoxy-6-nitrophenyl)propan-2-one, and how do substituent positions influence reaction efficiency?

Methodological Answer:

The synthesis likely involves Friedel-Crafts acylation or nucleophilic aromatic substitution, given the electron-withdrawing nitro and fluoro groups. The meta-directing nitro group at position 6 and para-directing methoxy at position 3 may necessitate careful regioselective control. For example, a nitro-substituted aryl precursor could undergo fluorination via halogen exchange (e.g., Balz-Schiemann reaction), followed by methoxy introduction via demethylation of a protected intermediate. Optimize reaction conditions (e.g., Lewis acid catalysts like AlCl₃ for acylation) to mitigate steric hindrance from the nitro group .

Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?

Methodological Answer:

- Mass Spectrometry (MS): Use high-resolution MS (HRMS) to confirm the molecular ion peak at m/z 227.046151 (exact mass) and fragmentation patterns indicative of the nitro and fluoro substituents .

- NMR: Assign peaks using ¹H/¹³C NMR in deuterated solvents (e.g., CDCl₃). The fluorine atom induces splitting in adjacent protons (e.g., H-2), while the nitro group deshields aromatic protons. Compare with analogs like 1-(3-sulphonatopropyl)-2-vinylpyridinium for substituent effects on chemical shifts .

- IR: Identify carbonyl (C=O) stretching at ~1700 cm⁻¹ and nitro (NO₂) stretches at ~1520–1350 cm⁻¹.

What safety protocols should be followed when handling this compound, given limited toxicological data?

Methodological Answer:

Adopt standard precautions for nitroaromatics and fluorinated compounds:

- Use fume hoods and PPE (gloves, goggles) to avoid inhalation or skin contact.

- Monitor for mutagenic potential via Ames testing if biological assays are planned.

- Store in inert, airtight containers away from reducing agents due to the nitro group’s reactivity .

Advanced Research Questions

How can researchers resolve contradictions in spectral data arising from competing electronic effects of substituents?

Methodological Answer:

Conflicting electronic effects (e.g., nitro’s electron-withdrawing vs. methoxy’s electron-donating nature) may cause unexpected NMR shifts or IR bands. To resolve discrepancies:

- Perform density functional theory (DFT) calculations (e.g., Gaussian09) to simulate spectra and compare with experimental data.

- Use 2D NMR (COSY, HSQC) to resolve overlapping signals, particularly in the aromatic region .

What experimental design strategies mitigate steric hindrance during functionalization of the aromatic ring?

Methodological Answer:

The nitro group at position 6 and fluorine at position 2 create steric challenges. Strategies include:

- Protecting Groups: Temporarily protect reactive sites (e.g., silyl ethers for hydroxyl groups) during synthesis.

- Microwave-Assisted Synthesis: Enhance reaction rates and selectivity under controlled temperature/pressure.

- Catalyst Screening: Test bulky ligands (e.g., BrettPhos) in Pd-catalyzed cross-couplings to improve regioselectivity .

How can computational modeling predict the compound’s reactivity in nucleophilic or electrophilic reactions?

Methodological Answer:

- Frontier Molecular Orbital (FMO) Analysis: Calculate HOMO/LUMO energies (e.g., via Gaussian) to identify reactive sites. The nitro group lowers LUMO energy, favoring nucleophilic attack at electron-deficient positions.

- Molecular Dynamics (MD): Simulate solvation effects on reaction pathways (e.g., in DMSO or THF) using software like Amber .

What role does this compound play in designing bioactive molecules, and how can its efficacy be validated?

Methodological Answer:

The nitro group is a common pharmacophore in antimicrobial agents. To evaluate bioactivity:

- In Silico Docking: Screen against target proteins (e.g., bacterial enoyl-ACP reductase) using AutoDock Vina.

- In Vitro Assays: Conduct MIC (minimum inhibitory concentration) testing against Gram-positive/negative strains. Compare with analogs like 3-(3-chlorophenyl)-1,1,1-trifluoro-2-propanone for structure-activity relationships (SAR) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。